

# Spectroscopic Profile of N-Methyltrimethylacetamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methyltrimethylacetamide**

Cat. No.: **B1295385**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Methyltrimethylacetamide** (also known as N,2,2-trimethylpropanamide). This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

## Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **N-Methyltrimethylacetamide** (CAS No: 6830-83-7; Molecular Formula: C<sub>6</sub>H<sub>13</sub>NO; Molecular Weight: 115.17 g/mol )[1].

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum for **N-Methyltrimethylacetamide** is available from sources such as Sigma-Aldrich[1]. The expected signals are outlined below.

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
N-CH <sub>3</sub>	(Not available)	(Not available)	3H
C(CH <sub>3</sub> ) <sub>3</sub>	(Not available)	(Not available)	9H
NH	(Not available)	(Not available)	1H

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum for **N-Methyltrimethylacetamide** has been reported by Frinton Laboratories[1]. The expected carbon environments are listed below.

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C=O	(Not available)
N-CH <sub>3</sub>	(Not available)
C(CH <sub>3</sub> ) <sub>3</sub>	(Not available)
C(CH <sub>3</sub> ) <sub>3</sub>	(Not available)

## Mass Spectrometry (GC-MS) Data

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available from the NIST Mass Spectrometry Data Center. The top three peaks by m/z are noted[1].

m/z	Relative Intensity	Fragment
57	Most Abundant	(Not available)
41	2nd Highest	(Not available)
58	3rd Highest	(Not available)

## Infrared (IR) Spectroscopy Data

FTIR and ATR-IR spectra for **N-Methyltrimethylacetamide** have been provided by Bio-Rad Laboratories, with the sample sourced from Alfa Aesar, Thermo Fisher Scientific[1]. Key expected absorptions for the amide functional group are listed.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-H Stretch	3500 - 3300
C=O Stretch (Amide I)	1680 - 1630
N-H Bend (Amide II)	1640 - 1550
C-N Stretch	1400 - 1000

## Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

**Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

**Sample Preparation:**

- Accurately weigh approximately 5-10 mg of **N-Methyltrimethylacetamide** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- To ensure a homogeneous solution, gently vortex or sonicate the mixture.
- If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Identify the chemical shifts of the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra and assign them to the corresponding nuclei in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Methyltrimethylacetamide** by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **N-Methyltrimethylacetamide** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

#### Sample Preparation (KBr Pellet):

- Grind a small amount of **N-Methyltrimethylacetamide** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

#### Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal or the KBr press without the pellet.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise ratio.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Methyltrimethylacetamide**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

### Sample Preparation:

- Prepare a dilute solution of **N-Methyltrimethylacetamide** in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for the instrument (typically in the  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range).

### Sample Introduction (GC-MS):

- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the prepared solution into the gas chromatograph.
- The GC will separate the components of the sample, and the eluent will be introduced directly into the ion source of the mass spectrometer.

### Ionization and Analysis (Electron Ionization - EI):

- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion.

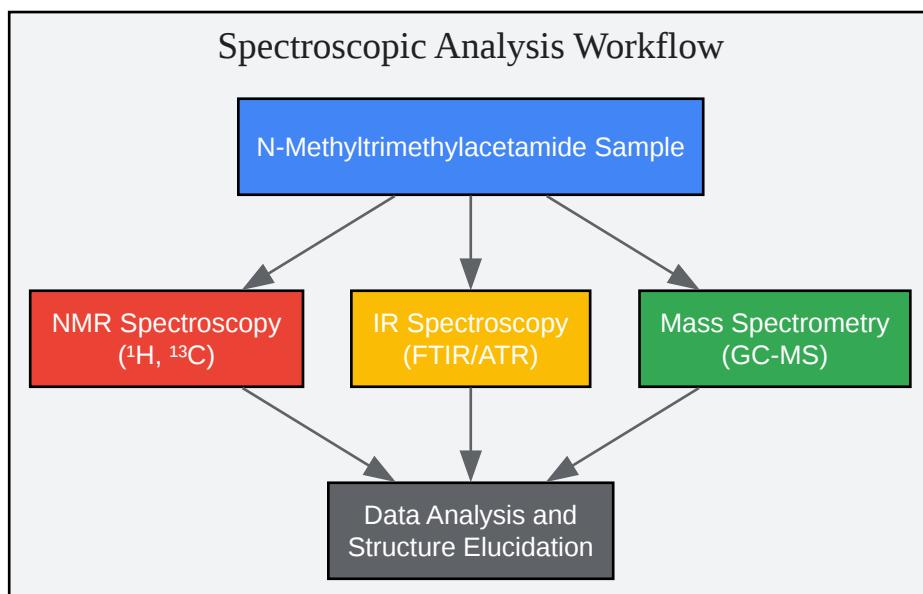
### Data Processing:

- The mass spectrum is plotted as relative intensity versus  $m/z$ .
- Identify the molecular ion peak ( $M^+$ ) to determine the molecular weight.
- Analyze the fragmentation pattern to gain structural information about the molecule.

## Visualizations

The following diagrams illustrate the structure of **N-Methyltrimethylacetamide** and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of **N-Methyltrimethylacetamide**.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N,2,2-Trimethylpropanamide | C6H13NO | CID 138844 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Methyltrimethylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295385#spectroscopic-data-nmr-ir-mass-spec-of-n-methyltrimethylacetamide>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)